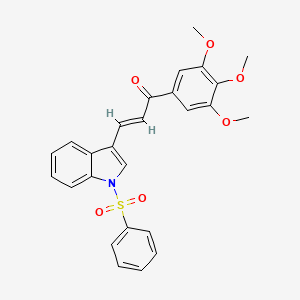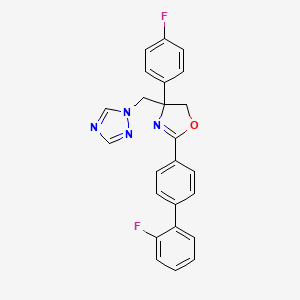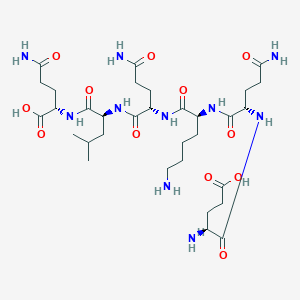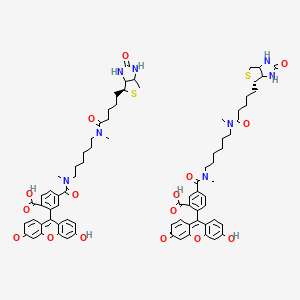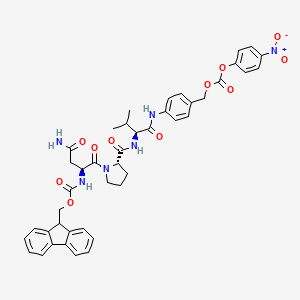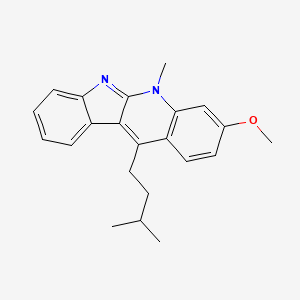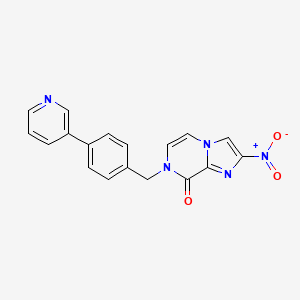
Anti-infective agent 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-infective agent 5 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. The compound’s unique properties make it effective in targeting and neutralizing harmful microorganisms, thereby preventing the spread of infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 5 involves multiple steps, including the formation of key intermediates and the final product. The process typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced technologies such as automated synthesis and real-time monitoring helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-infective agent 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Anti-infective agent 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential in treating various infectious diseases, including those caused by drug-resistant pathogens.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives.
Mécanisme D'action
The mechanism of action of anti-infective agent 5 involves targeting specific molecular pathways in pathogens. The compound binds to essential enzymes or proteins, inhibiting their function and disrupting vital processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. This leads to the death or inhibition of the pathogen, preventing the spread of infection.
Comparaison Avec Des Composés Similaires
Anti-infective agent 5 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Penicillin, vancomycin, ciprofloxacin.
Uniqueness: Unlike some other anti-infective agents, this compound has a broader spectrum of activity and can target multiple types of pathogens. Its unique chemical structure allows for modifications that enhance its efficacy and reduce the likelihood of resistance development.
Propriétés
Formule moléculaire |
C18H13N5O3 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2 |
Clé InChI |
RYMURFCZKNEFRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


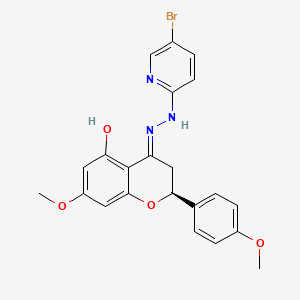
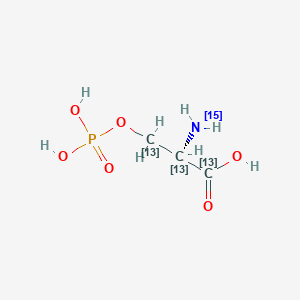
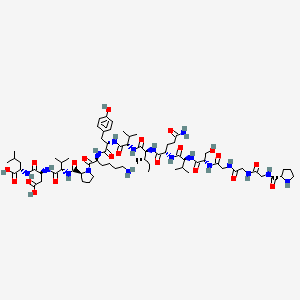
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

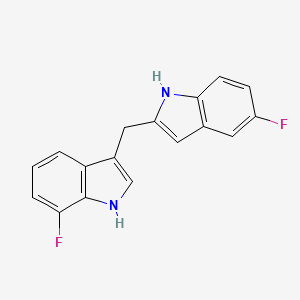

![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
